[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester
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Overview
Description
[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its use as a protecting group in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the alcohol to the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, allowing for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester undergoes several types of reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other groups using nucleophiles under acidic conditions
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the substituted carbamate
Scientific Research Applications
[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of [(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of the amine group. This selective deprotection is crucial in multi-step organic syntheses, particularly in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: Similar in structure and function, used as protecting groups in organic synthesis.
Carbamic acid esters: Share similar reactivity and applications in organic synthesis
Uniqueness
[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester is unique due to its specific structure, which provides stability under a wide range of conditions and allows for selective deprotection. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[(E,2R)-2-hydroxypent-3-enyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5-6,8,12H,7H2,1-4H3,(H,11,13)/b6-5+/t8-/m1/s1 |
InChI Key |
PPLRDQISQJXENE-HQZHTGGTSA-N |
Isomeric SMILES |
C/C=C/[C@H](CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC=CC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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